molecular formula C6HCl2F3O B14133366 2,4-Dichloro-3,5,6-trifluorophenol CAS No. 4125-55-7

2,4-Dichloro-3,5,6-trifluorophenol

Cat. No.: B14133366
CAS No.: 4125-55-7
M. Wt: 216.97 g/mol
InChI Key: QCZZIMOWSPECIO-UHFFFAOYSA-N
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Description

2,4-Dichloro-3,5,6-trifluorophenol is a halogen-substituted phenol with the molecular formula C6HCl2F3O. This compound is characterized by the presence of chlorine and fluorine atoms on the phenol ring, which significantly influences its chemical properties and reactivity. It is used in various industrial applications and scientific research due to its unique chemical structure.

Preparation Methods

The synthesis of 2,4-Dichloro-3,5,6-trifluorophenol typically involves the halogenation of phenol derivatives. One common method includes the reaction of 1-halo-3,4,5-trifluorobenzene with ammonia water under high pressure and the presence of a cuprous salt, Cu salt, or copper oxide as a catalyst. The reaction is carried out at temperatures ranging from 100-200°C, resulting in the formation of 3,4,5-trifluorophenylamine, which is then subjected to diazotization and hydrolysis to yield the desired product .

Chemical Reactions Analysis

2,4-Dichloro-3,5,6-trifluorophenol undergoes various chemical reactions, including:

Scientific Research Applications

2,4-Dichloro-3,5,6-trifluorophenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4-Dichloro-3,5,6-trifluorophenol involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of halogen atoms on the phenol ring enhances its ability to form hydrogen bonds and interact with hydrophobic pockets in proteins. This can lead to the inhibition or activation of enzymatic activity, depending on the specific target and the nature of the interaction .

Comparison with Similar Compounds

2,4-Dichloro-3,5,6-trifluorophenol can be compared with other halogen-substituted phenols, such as:

The unique combination of chlorine and fluorine atoms in this compound gives it distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

2,4-dichloro-3,5,6-trifluorophenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6HCl2F3O/c7-1-3(9)2(8)6(12)5(11)4(1)10/h12H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCZZIMOWSPECIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=C(C(=C1Cl)F)Cl)F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6HCl2F3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201298361
Record name 2,4-Dichloro-3,5,6-trifluorophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201298361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.97 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4125-55-7
Record name 2,4-Dichloro-3,5,6-trifluorophenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4125-55-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-Dichloro-3,5,6-trifluorophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201298361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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